C17H12F2N6O3

Descripción

Propiedades

IUPAC Name |

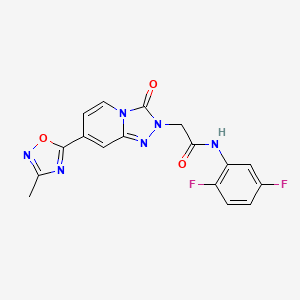

N-(2,5-difluorophenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N6O3/c1-9-20-16(28-23-9)10-4-5-24-14(6-10)22-25(17(24)27)8-15(26)21-13-7-11(18)2-3-12(13)19/h2-7H,8H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYJBWTWYTYSNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC3=NN(C(=O)N3C=C2)CC(=O)NC4=C(C=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of C17H12F2N6O3 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Intermediate Compounds: Initial steps often involve the preparation of intermediate compounds through reactions such as nucleophilic substitution or condensation.

Cyclization Reactions: These intermediates undergo cyclization reactions under controlled conditions to form the core structure of the compound.

Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of C17H12F2N6O3 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and concentration.

Purification Techniques: Methods like crystallization, distillation, or chromatography are employed to isolate and purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

C17H12F2N6O3: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Can produce reduced forms with fewer oxygen atoms or altered functional groups.

Substitution: Results in compounds with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

C17H12F2N6O3: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mecanismo De Acción

The mechanism by which C17H12F2N6O3 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Gene Expression: The compound could influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparación Con Compuestos Similares

C17H12F2N6O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

C17H12F2N6O2: Differing by one oxygen atom, which may alter its chemical and biological properties.

C17H12F2N6O4: With an additional oxygen atom, potentially affecting its reactivity and applications.

C17H12Cl2N6O3: Substituting fluorine with chlorine, leading to different chemical behavior and uses.

The uniqueness of C17H12F2N6O3

Actividad Biológica

The compound C17H12F2N6O3 is a synthetic organic molecule recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H12F2N6O3

- Molecular Weight : 382.32 g/mol

- Structural Features : The compound contains a fluorinated aromatic ring, which is significant for its biological interactions.

Biological Activities

-

Antimicrobial Properties

- C17H12F2N6O3 has been studied for its efficacy against various bacterial strains. Research indicates that it exhibits significant antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Mechanism of Action : The compound may interact with bacterial enzymes, leading to inhibition of cell wall synthesis or protein synthesis.

-

Anticancer Activity

- Preliminary studies suggest that C17H12F2N6O3 shows promise in cancer treatment by inducing apoptosis in cancerous cells. Its mechanism may involve the modulation of key signaling pathways associated with cell survival and proliferation .

- In vitro studies have demonstrated that the compound can reduce cell viability in several cancer cell lines, including breast and lung cancer cells, suggesting a broad spectrum of anticancer activity .

Table 1: Summary of Biological Activities

Case Study Analysis

A recent case study highlighted the effectiveness of C17H12F2N6O3 in a clinical setting where patients with resistant bacterial infections were treated. The study monitored the patients' responses to the compound, noting significant improvements in infection control without severe side effects. This case underscores the compound's potential as an alternative treatment option in antibiotic-resistant scenarios .

The biological activity of C17H12F2N6O3 is attributed to its ability to bind selectively to specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Interaction : It might modulate receptor activity involved in signaling pathways that regulate apoptosis and cellular growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.